SF1670

Description

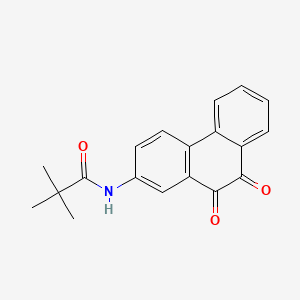

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDDSYKVYARDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345630-40-2 | |

| Record name | 345630-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SF1670: An In-depth Technical Guide to its PTEN Inhibitor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF1670 is a potent and specific, cell-permeable inhibitor of Phosphatase and Tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound effectively activates the PI3K/Akt pathway, making it a valuable tool for studying the physiological and pathological roles of this signaling cascade and a potential therapeutic agent in various diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the phosphatase activity of PTEN. It is reported to bind to the active site of PTEN, thereby preventing the dephosphorylation of its primary substrate, PIP3.[2] This leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, modulating various cellular processes.

The primary consequences of PTEN inhibition by this compound include:

-

Activation of the PI3K/Akt Signaling Pathway: The accumulation of PIP3 leads to the phosphorylation and activation of Akt.[3] This is a key event that triggers a cascade of downstream signaling.

-

Enhanced Cell Survival and Proliferation: By activating Akt, this compound promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation by modulating cell cycle regulators.

-

Modulation of Cellular Functions: The effects of this compound have been observed in various cell types, leading to enhanced neutrophil functions (such as chemotaxis, phagocytosis, and oxidative burst), and influences on cancer cell viability.[3][4]

Quantitative Data

The inhibitory potency of this compound against PTEN and its effects on various cell lines have been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for PTEN Inhibition | 2 µM | In vitro PTEN inhibition assay | [1] |

| IC50 for PTPN2 Inhibition | 0.95 µM | In vitro phosphatase assay | [5][6] |

| IC50 for CD45 Inhibition | Not specified | Also reported to inhibit CD45 | [5][6] |

Table 1: Inhibitory Potency of this compound

| Cell Line | Cell Type | IC50 (Cytotoxicity) | Assay | Reference |

| HBEC | Human Brain Endothelial Cells | 5 µM | MTT Assay | [1] |

| PC-3 | Human Prostate Cancer | 10 µM | MTT Assay | [1] |

| H1299 | Human Non-small Cell Lung Cancer | 44 µM | MTT Assay | [1] |

| RS4;11 | Human B-cell Precursor Leukemia | Not specified (used at 1 µM) | Not specified | [7] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

Signaling Pathway

The mechanism of action of this compound is centered on its ability to modulate the PI3K/Akt signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SF 1670 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

SF1670: A Deep Dive into its Cellular Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF1670 is a potent and selective small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By targeting PTEN's phosphatase activity, this compound effectively modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of numerous cellular processes. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, its multifaceted effects on cellular functions, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts in areas such as neuroregeneration, inflammation, and cancer.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a crucial tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers.[1] Its protein product is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling cascade.[2] By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a critical negative regulator of this pathway, thereby controlling fundamental cellular processes including cell growth, proliferation, survival, and apoptosis.[1][2]

This compound has emerged as a valuable chemical probe for studying the intricate roles of the PTEN/PI3K/Akt pathway and as a potential therapeutic lead. This document provides a comprehensive overview of the cellular functions of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant in vitro assays.

Mechanism of Action: Inhibition of PTEN and Activation of PI3K/Akt Signaling

This compound functions as a direct and specific inhibitor of PTEN's lipid phosphatase activity.[3][4] By binding to the active site of PTEN, this compound prevents the dephosphorylation of PIP3.[4] The resulting accumulation of PIP3 at the plasma membrane leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2]

Activated Akt, in turn, phosphorylates a multitude of downstream substrates, triggering a cascade of events that collectively promote cell survival, inhibit apoptosis, and influence various other cellular functions.[1][5] The this compound-mediated activation of the PI3K/Akt pathway is a central theme underlying its diverse biological effects.

Quantitative Data

The inhibitory potency of this compound against PTEN and its effects on various cell lines have been quantified in several studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PTEN) | 2 µM | In vitro phosphatase assay | [2][3][6] |

| IC50 (CD45) | 200 nM | In vitro phosphatase assay | [2] |

| IC50 (PTPN2) | 0.95 µM | In vitro phosphatase assay | [7] |

| Cytotoxicity IC50 | 5 µM | Human Brain Endothelial Cells (HBEC) | [3] |

| 10 µM | PC-3 (Prostate Cancer) | [3] | |

| 44 µM | H1299 (Non-small cell lung cancer) | [3] |

Cellular Functions of this compound

Inhibition of Apoptosis and Promotion of Cell Survival

A primary consequence of PTEN inhibition by this compound is the suppression of apoptosis and the promotion of cell survival.[1][5] By activating the Akt pathway, this compound leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic proteins like Bcl-2.[1] Studies have shown that this compound can protect various cell types from apoptotic stimuli. For instance, in a model of intervertebral disc degeneration, this compound prevented nucleus pulposus cell apoptosis induced by IL-1β.[1][5]

Modulation of Inflammatory Responses

The PTEN/PI3K/Akt pathway is intricately involved in regulating inflammatory responses. This compound has been shown to modulate the function of immune cells, particularly neutrophils. Pre-treatment of neutrophils with this compound enhances their chemoattractant-elicited functions, including polarization, phagocytosis, and oxidative burst.[8][9] This suggests that this compound can augment the inflammatory response and bacterial-killing capability of these immune cells.[9] Conversely, in other contexts, this compound has demonstrated anti-inflammatory effects. For example, it has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in nucleus pulposus cells.[1][5]

Enhancement of Neuronal Regeneration

The PTEN-mTOR pathway is a critical regulator of the regenerative capacity of corticospinal neurons.[6] Inhibition of PTEN by this compound has been shown to enhance the regenerative ability of adult corticospinal neurons, highlighting its potential in the context of spinal cord injury and neurodegenerative diseases.[6]

Experimental Protocols

Western Blotting for Akt Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Akt at Serine 473, a key indicator of its activation.

Materials:

-

Cells of interest

-

This compound (solubilized in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Neutrophil Chemotaxis Assay (Transwell)

This assay assesses the ability of this compound to modulate the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated neutrophils

-

This compound

-

Chemoattractant (e.g., fMLP or IL-8)

-

Transwell inserts (with appropriate pore size for neutrophils, e.g., 3-5 µm)

-

24-well plates

-

Assay buffer (e.g., HBSS)

-

Method for quantifying migrated cells (e.g., cell counting, fluorescence-based assay)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.

-

Pre-treatment: Pre-incubate the isolated neutrophils with this compound or vehicle control for a specified time.

-

Assay Setup: Add the chemoattractant to the lower chamber of the 24-well plate. Place the Transwell insert into the well.

-

Cell Seeding: Add the pre-treated neutrophils to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator to allow the neutrophils to migrate through the porous membrane towards the chemoattractant.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a fluorescence-based assay after lysing the cells.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the complex roles of the PTEN/PI3K/Akt signaling pathway in health and disease. Its ability to promote cell survival, modulate inflammation, and enhance neuronal regeneration underscores its potential as a therapeutic agent for a variety of conditions. The detailed methodologies provided in this guide are intended to empower researchers to further investigate the cellular functions of this compound and explore its translational applications. Future research should focus on elucidating the precise downstream targets of the this compound-activated Akt pathway in different cellular contexts, evaluating its efficacy and safety in preclinical animal models, and developing more potent and specific second-generation PTEN inhibitors for clinical development.

References

- 1. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. thno.org [thno.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. europeanreview.org [europeanreview.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. broadpharm.com [broadpharm.com]

A Technical Guide to SF1670: A Potent PTEN Inhibitor for Modulating the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer.[1] A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which acts by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] The small molecule SF1670 has emerged as a potent and specific inhibitor of PTEN, providing a powerful chemical tool to investigate the dynamics of the PI3K/Akt pathway and explore its therapeutic potential.[3][4][5] This document provides an in-depth technical overview of this compound's mechanism of action, its effects on downstream signaling, quantitative data on its activity, and detailed experimental protocols for its application in research.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of PTEN's lipid phosphatase activity.[3] PTEN is a dual-specificity phosphatase that primarily converts PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[4] This action directly opposes the function of PI3K, thereby terminating the signaling cascade.[1]

By binding to the active site of PTEN, this compound prevents the dephosphorylation of PIP3.[3] This leads to an accumulation of PIP3 at the plasma membrane, which serves as a crucial docking site for proteins containing a pleckstrin homology (PH) domain, most notably Akt (also known as Protein Kinase B) and its upstream activator, PDK1.[1][6] The recruitment of Akt to the membrane facilitates its phosphorylation at two key residues, Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[1][7]

The specificity of this compound for PTEN has been demonstrated in studies where this compound-induced Akt hyperactivation was abrogated in PTEN-null cells.[3][6] This confirms that the primary mechanism through which this compound activates the PI3K/Akt pathway is via the specific inhibition of PTEN.[3][6]

Downstream Cellular Effects

The activation of Akt by this compound triggers a cascade of downstream signaling events, resulting in diverse cellular responses:

-

Promotion of Cell Survival and Inhibition of Apoptosis: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Caspase-9, and inhibits the activity of Forkhead transcription factors, which promote the expression of cell death genes.[1][8] Studies have shown that this compound protects cells from apoptosis and can reverse the effects of pro-apoptotic stimuli.[9][10]

-

Regulation of Cell Growth and Proliferation: Akt influences cell growth by activating mTORC1, a central regulator of protein synthesis.[1] It also promotes proliferation by phosphorylating and inhibiting cell cycle inhibitors like p21 and p27.[1]

-

Inflammation and Immune Response: In immune cells like neutrophils, this compound enhances functions such as chemotaxis, phagocytosis, and superoxide production by augmenting PIP3 signaling.[4][6] It has also been shown to suppress the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α in certain contexts.[9][10]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various assays. The following tables summarize the key data points available from the literature.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (PTEN) | 2 µM | In vitro phosphatase assay | [4][5] |

| IC₅₀ (CD45) | 200 nM | In vitro phosphatase assay | [4] |

| Cell Type | Effective Concentration | Observed Effect | Reference |

| Human Neutrophils | 250 nM | Efficiently augmented Akt phosphorylation. | [6] |

| Human Neutrophils | 500 nM | Maximal effect on fMLP-induced cell polarization. | [6] |

| HCT116 Cells | 2 µM | Pre-treatment to elevate PIP3 signaling. | [3] |

| MDA-MB-231 Cells | 1 µM | Pre-treatment to inhibit PTEN. | [11] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) describes the binding affinity between an inhibitor and an enzyme.[12] Direct comparison of IC₅₀ and Ki values can be complex as the relationship depends on assay conditions.[12][13]

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol describes a general method to detect changes in Akt phosphorylation at Serine 473 (p-Akt Ser473) in cultured cells following treatment with this compound.

A. Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, MDA-MB-231, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 3-4 hours or overnight, if required, to reduce basal Akt phosphorylation.

-

Pre-treat the cells with this compound at a desired concentration (e.g., 1-2 µM) for 2 hours.[3][11] Include a vehicle-treated control (e.g., DMSO).

-

(Optional) Stimulate the cells with a growth factor (e.g., insulin, PDGF) for 5-15 minutes to induce robust Akt phosphorylation.

B. Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.[14]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

C. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15] A wet transfer at 70-100V for 1.5-2 hours is recommended for optimal results.[15][16]

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][17] For phospho-antibodies, BSA is often preferred.[16]

-

Incubate the membrane with a primary antibody specific for p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16][17]

-

Wash the membrane three times for 5 minutes each with TBST.[17]

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[17]

-

Wash the membrane again three times for 5 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total Akt and/or a loading control like β-Actin or GAPDH.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the PTEN phosphatase. Its ability to reliably increase intracellular PIP3 levels and subsequently activate the PI3K/Akt signaling cascade makes it an invaluable tool for researchers. It allows for the controlled study of the myriad downstream consequences of Akt activation, from cell survival and proliferation to immune regulation. The data and protocols provided in this guide offer a comprehensive resource for professionals seeking to utilize this compound in their research and development efforts to dissect the complexities of the PI3K/Akt pathway and explore its therapeutic targeting.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. europeanreview.org [europeanreview.org]

- 10. This compound inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

The Biological Effects of SF1670: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF1670 is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical negative regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PTEN's phosphatase activity, this compound effectively increases the intracellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt and subsequent downstream signaling cascades. This modulation of a fundamental cellular pathway gives this compound a wide range of biological effects, from enhancing innate immune responses to protecting against apoptosis and inflammation. This technical guide provides an in-depth overview of the biological effects of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Mechanism of Action: Inhibition of PTEN and Activation of the PI3K/Akt Pathway

The primary molecular target of this compound is the tumor suppressor protein PTEN. PTEN functions as a lipid phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action terminates the signaling cascade initiated by phosphoinositide 3-kinase (PI3K).

This compound directly binds to the active site of PTEN, inhibiting its enzymatic activity.[3] This inhibition leads to the accumulation of PIP3 at the plasma membrane, which serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and other kinases like mTORC2.[4]

Activated Akt is a central node in a signaling network that governs a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. By promoting the activation of Akt, this compound influences these processes in various cell types.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Target/Cell Line | Assay Type | IC50/CC50 | Reference |

| PTEN | Enzyme Inhibition Assay | 2 µM | [5][2] |

| PTPN2 | Enzyme Inhibition Assay | 0.95 µM | [6] |

| CD45 | Enzyme Inhibition Assay | 200 nM | [2][7] |

| Human T-cells | Proliferation Assay | 0.1 µM | [5] |

| Human T-cells | Cytotoxicity Assay | 3.5 µM | [5] |

| HBEC (Human Bronchial Epithelial Cells) | Cytotoxicity Assay | 5 µM | [5] |

| PC-3 (Human Prostate Cancer Cells) | Cytotoxicity Assay | 10 µM | [5] |

| H1299 (Human Non-Small Cell Lung Carcinoma) | Cytotoxicity Assay | 44 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Treatment | Outcome | Reference |

| Neutropenic Mice (Peritonitis) | 500 nM (i.v.) pretreatment of neutrophils | Augmented bacteria-killing capability, decreased mortality | |

| Neutropenic Mice (Bacterial Pneumonia) | 500 nM (i.v.) pretreatment of neutrophils | Augmented bacteria-killing capability, decreased mortality | [5] |

| Mice (Cerebral Global Ischemia) | 3 mg/kg (i.p.) | Attenuation of cerebral I/R-induced injury |

Key Biological Effects

Enhancement of Neutrophil Function

This compound significantly augments the functions of neutrophils, which are crucial components of the innate immune system.[8][9] By inhibiting PTEN, this compound enhances chemoattractant-elicited PIP3 signaling, leading to:

-

Increased Akt Phosphorylation: A direct consequence of PIP3 accumulation.[3][8]

-

Enhanced Chemotaxis: Improved migration of neutrophils towards chemoattractants.[2][8]

-

Augmented Phagocytosis: Increased engulfment of pathogens.[2][8]

-

Elevated Oxidative Burst: Enhanced production of reactive oxygen species (ROS) to kill pathogens.[2][8]

These enhanced functions translate to improved bacterial killing and increased survival in preclinical models of bacterial infection.[8]

Caption: this compound enhances neutrophil functions.

Anti-Apoptotic and Anti-Inflammatory Effects

This compound has demonstrated protective effects against apoptosis and inflammation in the context of intervertebral disc degeneration (IVDD).[1] In a model of IL-1β-induced nucleus pulposus (NP) cell degeneration, this compound treatment led to:

-

Decreased Expression of Pro-Apoptotic Factors: Reduced levels of Caspase-3, Caspase-9, and Bax.[1]

-

Increased Expression of Anti-Apoptotic Factors: Elevated levels of Bcl-2.[1]

-

Suppression of Pro-Inflammatory Cytokines: Decreased mRNA levels of TNF-α, IL-6, and IL-8.[1]

-

Downregulation of Matrix-Degrading Enzymes: Reduced expression of MMP3, MMP9, and MMP13.[1]

These effects are mediated through the inhibition of PTEN and subsequent activation of the Akt survival pathway.[1]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., PC-3, H1299)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: MTT assay workflow.

Western Blotting for Akt Phosphorylation

This protocol is used to detect the phosphorylation status of Akt as a marker of this compound-induced pathway activation.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total Akt, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against total Akt.

In Vivo Mouse Peritonitis Model

This protocol describes an in vivo model to assess the effect of this compound on neutrophil recruitment and function.

Materials:

-

C57BL/6 mice

-

This compound

-

Thioglycollate (3% solution)

-

Sterile PBS

-

Syringes and needles

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

Procedure:

-

Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 mL of 3% thioglycollate to induce neutrophil recruitment to the peritoneal cavity.

-

This compound Administration: At a specified time point before or after thioglycollate injection, administer this compound to the mice via the desired route (e.g., intravenous, intraperitoneal).

-

Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5 mL of ice-cold PBS into the peritoneal cavity.

-

Cell Counting and Analysis: Count the total number of cells in the lavage fluid.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) to quantify the number of neutrophils recruited to the peritoneum.

-

Functional Assays: The recruited neutrophils can be isolated for ex vivo functional assays, such as phagocytosis or oxidative burst assays.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the PTEN/PI3K/Akt signaling pathway. Its ability to potently and specifically inhibit PTEN allows for the targeted activation of Akt and the study of its downstream consequences in a variety of cellular and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological effects of this compound. Further research into the therapeutic potential of this compound and other PTEN inhibitors is warranted, particularly in the areas of immunology, inflammation, and regenerative medicine.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. researchgate.net [researchgate.net]

SF1670: A Technical Guide to a Selective PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SF1670, a potent and specific small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and discusses its applications in biomedical research.

Introduction: The Role of PTEN and Its Inhibition

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that functions as a dual-specificity phosphatase. Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action directly opposes the activity of phosphoinositide 3-kinase (PI3K), making PTEN a crucial negative regulator of the PI3K/AKT signaling pathway.[1][2] This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and migration.[2] Dysregulation of PTEN function is implicated in a variety of human diseases, most notably cancer.

This compound is a well-characterized, cell-permeable inhibitor of PTEN.[1][3][4] By blocking the phosphatase activity of PTEN, this compound effectively increases intracellular levels of PIP3, leading to the activation of AKT and its downstream signaling cascades.[4][5] This property makes this compound a valuable tool for studying the physiological and pathological roles of the PTEN/PI3K/AKT pathway and a potential starting point for therapeutic development in conditions where pathway activation is desired.

Mechanism of Action: Modulating the PI3K/AKT Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of PTEN.[4] This inhibition leads to the accumulation of PIP3 at the plasma membrane, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).[5]

The key steps in the mechanism are as follows:

-

PTEN Inhibition : this compound binds to the active site of PTEN, preventing it from dephosphorylating its primary substrate, PIP3.[4]

-

PIP3 Accumulation : The block in PIP3 degradation leads to its accumulation at the cell membrane.

-

AKT Recruitment and Activation : Increased PIP3 levels recruit and activate AKT and its upstream kinase, PDK1.[2]

-

Downstream Signaling : Activated AKT proceeds to phosphorylate a multitude of downstream target proteins, which in turn mediate a wide range of cellular responses, including:

-

Inhibition of Apoptosis : By phosphorylating and inactivating pro-apoptotic proteins such as Bax and activating anti-apoptotic proteins like Bcl-2.[6][7]

-

Promotion of Cell Survival and Proliferation : Through various downstream effectors that regulate the cell cycle and protein synthesis.[2]

-

Enhanced Cellular Functions : In specific cell types like neutrophils, AKT activation enhances functions such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[5][8]

-

Caption: this compound inhibits PTEN, leading to PIP3 accumulation and subsequent AKT activation.

Quantitative Data: Potency and Selectivity

This compound is a potent inhibitor of PTEN with an IC50 in the low micromolar range. However, it is important to note that it also exhibits inhibitory activity against other phosphatases, such as PTPN2 and CD45. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a biological process by 50%. It is distinct from the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex; however, IC50 values are more commonly reported in initial characterization studies.[9][10]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Source(s) |

|---|---|---|

| PTEN | 1.78 µM - 2 µM | [1][3][11] |

| PTPN2 | 0.95 µM | [11] |

Table 2: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC50 Value | Source(s) |

|---|---|---|---|

| HBEC | Human Brain Endothelial Cells | 5 µM | [3] |

| PC-3 | Human Prostate Cancer | 10 µM | [3] |

| H1299 | Human Non-small Cell Lung Cancer | 44 µM |[3] |

Table 3: Effective Concentrations of this compound in Cellular and In Vivo Studies

| Model System | Effective Concentration / Dosage | Observed Effect | Source(s) |

|---|---|---|---|

| Human & Mouse Neutrophils | 250 nM - 500 nM | Enhanced Akt phosphorylation and cellular functions | [5] |

| HCT116 Cells | 2 µM | Pre-treatment for subsequent experiments | [4] |

| H2030-Lbr & A549 Cells | 200 nM | Rescue of PTEN expression | [13] |

| Mouse Model (Pneumonia) | 500 nM (pretreatment of cells, i.v.) | Augmented bacteria-killing capability | [3] |

| Mouse Model (Cerebral Ischemia) | 3 mg/kg (i.p.) | Attenuation of ischemia/reperfusion injury | [4] |

| Mouse Model (Pancreatic Cancer) | 10 mg/kg and 30 mg/kg | Effect on xenograft tumor models |[14] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of this compound. Below are methodologies for key experiments cited in the literature.

PTEN Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of this compound on PTEN enzymatic activity.

-

Objective : To calculate the IC50 value of this compound for PTEN.

-

Materials : Recombinant human PTEN protein, a suitable substrate (e.g., water-soluble diC8-PIP3), reaction buffer, malachite green reagent for phosphate detection, this compound, and a microplate reader.

-

Methodology : a. Prepare serial dilutions of this compound (e.g., from 1 nM to 250 µM) in the reaction buffer.[3][15] b. Add the recombinant PTEN enzyme to the wells of a microplate containing the different concentrations of this compound. A control with no inhibitor (vehicle, e.g., DMSO) is included. c. Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding.[16] d. Initiate the enzymatic reaction by adding the PIP3 substrate to all wells. e. Incubate for a specific time at 37°C to allow for substrate dephosphorylation. f. Stop the reaction and add a phosphate detection reagent (e.g., malachite green), which forms a colored complex with the free phosphate released by PTEN activity. g. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm). h. Plot the percentage of PTEN activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Cell Viability / Cytotoxicity (MTT Assay)

This assay measures the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[17][18]

-

Objective : To determine the cytotoxic IC50 of this compound in a specific cell line.

-

Materials : Cell line of interest (e.g., PC-3), complete culture medium, 96-well plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).[3]

-

Methodology : a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[3] b. Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only control wells. c. Incubate the cells for a specified duration (e.g., 2 hours).[3] d. Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[17] During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. e. Remove the medium and add a solubilization solution (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals.[3] f. Read the absorbance on a microplate reader at approximately 570 nm. g. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against this compound concentration to determine the cytotoxic IC50.

Western Blot for AKT Phosphorylation

This protocol is used to confirm that this compound activates the PI3K/AKT pathway in a cellular context.

-

Objective : To detect the change in the ratio of phosphorylated AKT (p-AKT) to total AKT following this compound treatment.

-

Materials : Cell line, this compound, cell lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-p-AKT and anti-total-AKT), HRP-conjugated secondary antibody, and a chemiluminescence detection system.

-

Methodology : a. Culture cells to a suitable confluency and treat with a specific concentration of this compound (e.g., 500 nM) for a defined period.[5] b. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates. d. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. f. Incubate the membrane with a primary antibody specific for p-AKT (e.g., Ser473). g. Wash the membrane and incubate with an HRP-conjugated secondary antibody. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. i. Strip the membrane and re-probe with a primary antibody for total AKT to ensure equal protein loading. j. Quantify the band intensities to determine the p-AKT/total AKT ratio.

Caption: A generalized workflow for Western Blot analysis of AKT phosphorylation.

In Vivo Applications and Effects

This compound has been utilized in various preclinical animal models to probe the function of PTEN in vivo.

-

Neutrophil Function and Infection : In a clinically relevant mouse model, pretreatment of neutrophils with this compound before transfusion significantly augmented their function.[5] This included enhanced polarization, phagocytosis, and oxidative burst capabilities.[5][8] Transfusion of these this compound-treated neutrophils into neutropenic mice led to improved recruitment to infection sites, increased bacterial killing, and ultimately enhanced survival in models of peritonitis and bacterial pneumonia.[5]

-

Intervertebral Disc Degeneration (IVDD) : In a study on human nucleus pulposus (NP) cells, this compound was shown to reverse the effects of inflammatory stimuli (IL-1β).[6][7] It suppressed apoptosis and inflammation by inhibiting PTEN and activating AKT, suggesting its potential as a therapeutic agent for IVDD.[6][7]

-

Ischemia-Reperfusion Injury : In a mouse model of cerebral global ischemia, administration of this compound after the ischemic event attenuated the injury, as indicated by a decrease in markers of oxidative stress.[4]

Caption: Logical flow from this compound administration to cellular and physiological outcomes.

Conclusion

This compound is a potent and valuable chemical probe for the study of PTEN biology. Its ability to specifically inhibit PTEN and subsequently activate the PI3K/AKT signaling pathway has been demonstrated across a range of in vitro and in vivo models. While its selectivity is not absolute, with known off-target effects on other phosphatases, it remains a cornerstone tool for researchers investigating the multifaceted roles of PTEN in health and disease. The data and protocols summarized in this guide provide a comprehensive resource for scientists and drug development professionals aiming to utilize this compound in their research endeavors.

References

- 1. This compound (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 2. The biochemical and clinical implications of phosphatase and tensin homolog deleted on chromosome ten in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. This compound inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | Autophagy | Phosphatase | PTEN | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of SF1670: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF1670 is a potent and specific inhibitor of the Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein that plays a pivotal role in cell growth, proliferation, and apoptosis. By inhibiting PTEN's phosphatase activity, this compound effectively modulates the PI3K/Akt signaling pathway, a key cascade involved in numerous cellular processes. This technical guide provides a comprehensive overview of the preliminary studies on this compound, summarizing its mechanism of action, effects on signaling pathways, and quantitative data from various in vitro and in vivo models. Detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Mechanism of Action

This compound functions as a direct inhibitor of PTEN, binding to its active site.[1][2] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K). By inhibiting PTEN, this compound leads to an accumulation of PIP3 in the cell.[1][3] This accumulation subsequently leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4]

The PTEN/Akt Signaling Pathway Modulation by this compound

The inhibition of PTEN by this compound results in the hyperactivation of the PI3K/Akt signaling pathway.[3][5] Activated Akt then phosphorylates a multitude of downstream targets, leading to a variety of cellular responses, including:

-

Enhanced Cell Survival and Inhibition of Apoptosis: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, while promoting the activity of anti-apoptotic proteins like Bcl-2.[4][5]

-

Increased Cell Proliferation and Growth: The Akt pathway can stimulate cell cycle progression and protein synthesis through the activation of mTOR and other downstream effectors.

-

Modulation of Inflammatory Responses: this compound has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4][5]

dot

Caption: this compound inhibits PTEN, leading to increased PIP3 levels and subsequent activation of Akt.

Quantitative Data Summary

The following tables summarize the quantitative data from various preliminary studies on this compound.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Target/Cell Line | IC50 Value | Reference |

| PTEN | 2 µM | [6][7] |

| CD45 | 200 nM | [7] |

| Human T-cell proliferation | 0.1 µM | [6] |

| HBEC cells (cytotoxicity) | 5 µM | [6] |

| PC-3 cells (cytotoxicity) | 10 µM | [6] |

| H1299 cells (cytotoxicity) | 44 µM | [6] |

Table 2: Effects of this compound on Cellular Functions

| Cell Type | Concentration | Effect | Reference |

| Human Neutrophils | 500 nM | Maximal effect on fMLP-induced polarization | [3] |

| Mouse Neutrophils | 500 nM | Nearly 3-fold increase in bacteria-killing capability | [3] |

| Human Neutrophils | 500 nM | ~70% higher superoxide production with fMLP stimulation | [1] |

| H2030-LbrM and A549 cells | 200 nM | Rescued PTEN expression and inhibited metastasis | [8] |

Detailed Experimental Protocols

PTEN Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PTEN.

Methodology:

-

Recombinant PTEN enzyme activity is measured in the presence of varying concentrations of this compound (e.g., 1 nM to 250 µM).[6]

-

The assay is typically performed in two rounds. The first round uses 10-fold serial dilutions to determine the concentration range of significant inhibition.[6]

-

The second round utilizes a narrower range of concentrations with additional data points to accurately determine the IC50 value.[6]

-

The IC50 is defined as the concentration of this compound at which 50% of PTEN activity is inhibited.[6]

dot

Caption: Workflow for determining the in vitro IC50 of this compound against PTEN.

Western Blotting for Akt Phosphorylation

Objective: To assess the effect of this compound on the activation of the Akt signaling pathway.

Methodology:

-

Human primary neutrophils are pretreated with a specific concentration of this compound (e.g., 500 nM) at 37°C for 30 minutes.[3]

-

Cells are then stimulated with an agonist, such as 100 nM fMLP, for various time points.[3]

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated Akt (p-Akt) and total Akt.[3]

-

The levels of p-Akt and total Akt are detected and quantified to determine the effect of this compound on Akt activation.[3]

Neutrophil Function Assays

Objective: To evaluate the impact of this compound on various neutrophil functions.

Methodology:

-

Superoxide Production: Human or mouse neutrophils are pretreated with this compound for 30 minutes at 37°C and then washed.[3] Reactive oxygen species (ROS) production is monitored using a luminometer after stimulation with fMLP in the presence of isoluminol and horseradish peroxidase.[3]

-

Phagocytosis Assay: Mouse bone marrow-derived neutrophils are treated with this compound, washed, and then incubated with fluorescein isothiocyanate-labeled zymosans.[3] The phagocytosis index is calculated as the number of bioparticles engulfed by 100 neutrophils.[3]

-

Bactericidal Assay: this compound-pretreated neutrophils are incubated with bacteria. The number of surviving bacteria is determined to assess the bactericidal capability of the neutrophils.[3]

In Vivo Studies

Preliminary in vivo studies have demonstrated the therapeutic potential of this compound. In a mouse model of peritonitis and bacterial pneumonia, intravenous administration of this compound (500 nM) augmented the bacteria-killing capability of neutrophils in neutropenic mice and decreased mortality.[6] In a mouse model of cerebral global ischemia, intraperitoneal injection of this compound (3 mg/kg) showed neuroprotective effects.[1]

Conclusion and Future Directions

This compound is a promising PTEN inhibitor with demonstrated efficacy in various preclinical models. Its ability to modulate the PI3K/Akt pathway highlights its potential for therapeutic applications in diseases characterized by dysregulated cell signaling, including cancer, inflammatory disorders, and neurodegenerative diseases. Further research is warranted to fully elucidate its therapeutic window, long-term safety profile, and efficacy in more complex disease models. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the multifaceted effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. This compound inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: SF1670, a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF1670 is a potent and specific, cell-permeable small molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN is a dual-specificity phosphatase that plays a critical role in regulating cell growth, proliferation, and apoptosis by antagonizing the PI3K/Akt signaling pathway. By inhibiting PTEN's phosphatase activity, this compound effectively upregulates this key signaling cascade, making it a valuable tool for studying cellular processes and a potential therapeutic agent in various disease models. This technical guide provides a comprehensive overview of this compound, including its target protein, binding affinity, mechanism of action, and detailed experimental protocols.

Target Protein and Binding Affinity

The primary molecular target of this compound is the Phosphatase and Tensin Homolog (PTEN). This compound binds to the active site of PTEN, leading to the inhibition of its lipid phosphatase activity.[3] This inhibition results in the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway.

Quantitative Binding Data

The binding affinity of this compound for PTEN and its selectivity over other phosphatases has been characterized primarily by its half-maximal inhibitory concentration (IC50).

| Target Protein | IC50 | Reference |

| PTEN | ~2 µM | [1][2][3][4] |

| PTEN | 1.78 µM | |

| PTPN2 | 0.95 µM | |

| CD45 | 200 nM | [2][3] |

Mechanism of Action: The PTEN/Akt Signaling Pathway

This compound exerts its biological effects by inhibiting PTEN, a negative regulator of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival, proliferation, and growth.

The core mechanism is as follows:

-

Under normal conditions, PTEN dephosphorylates PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

This compound inhibits PTEN, leading to an accumulation of PIP3 at the plasma membrane.

-

Elevated PIP3 levels recruit and activate phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).

-

Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell survival and proliferation.

Caption: this compound inhibits PTEN, leading to Akt activation and downstream effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

PTEN Inhibition Assay (In Vitro)

This assay is designed to determine the dose-dependent inhibitory effect of this compound on PTEN phosphatase activity.

Materials:

-

Recombinant human PTEN protein

-

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

-

Malachite Green-based phosphate detection kit

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. A common concentration range to test is from 1 nM to 250 µM.[4]

-

In a 96-well plate, add the recombinant PTEN enzyme to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding the PIP3 substrate to each well.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of PTEN inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

References

The Downstream Targets of SF1670: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF1670 is a potent and specific small molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein that acts as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting PTEN's phosphatase activity, this compound effectively activates the PI3K/Akt pathway, leading to a cascade of downstream cellular events. This technical guide provides an in-depth exploration of the downstream targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action

The primary molecular target of this compound is PTEN. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 serves as a crucial second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

By inhibiting PTEN, this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the hyperactivation of Akt and its subsequent downstream effectors. This modulation of the PI3K/Akt pathway underlies the diverse biological effects of this compound, including the regulation of cell survival, apoptosis, inflammation, and cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound.

| Parameter | Value | Context | Reference |

| IC50 for PTEN | 2 µM | In vitro enzyme assay | [1][2] |

| IC50 for CD45 | 200 nM | In vitro enzyme assay | [2] |

| Cytotoxicity IC50 (HBEC) | 5 µM | MTT assay | [1] |

| Cytotoxicity IC50 (PC-3) | 10 µM | MTT assay | [1] |

| Cytotoxicity IC50 (H1299) | 44 µM | MTT assay | [1] |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound. This table highlights the concentration-dependent inhibitory activity of this compound against its primary target, PTEN, and a known off-target, CD45. It also provides data on its cytotoxic effects in different human cell lines.

| Downstream Target | Effect of this compound | Cell Type/Model | Reference |

| Akt Phosphorylation | Increased | Human and Murine Neutrophils, NP Cells, H9C2 Cells | [3][4][5][6] |

| PtdIns(3,4,5)P3 (PIP3) Levels | Increased | Neutrophils | [4][5] |

| Caspase-3 and Caspase-9 | Decreased | Nucleus Pulposus (NP) Cells | [3][7] |

| Bax | Decreased | NP Cells | [3][7] |

| Bcl-2 | Increased | NP Cells | [3][7] |

| p53 | Decreased | NP Cells, MDA-MB-231 Cells | [3][7][8] |

| p16 | Decreased | NP Cells | [3][7] |

| TNF-α, IL-6, IL-8 | Decreased mRNA and protein | NP Cells | [3][7] |

| MMP3, MMP9, MMP13 | Decreased mRNA | NP Cells | [3][7] |

| Superoxide Production | Increased | Neutrophils | [5] |

Table 2: Modulation of Downstream Targets by this compound. This table outlines the observed effects of this compound on various downstream signaling molecules and cellular processes in different experimental systems.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the PI3K/Akt pathway. Inhibition of PTEN by this compound leads to the activation of this cascade, influencing cell survival, apoptosis, and inflammation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. europeanreview.org [europeanreview.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pretreatment with phosphatase and tensin homolog deleted on chromosome 10 (PTEN) inhibitor this compound augments the efficacy of granulocyte transfusion in a clinically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of SF1670: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro characterization of SF1670, a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN). The information presented herein is collated from publicly available research and is intended to serve as a foundational resource for professionals in the fields of cancer research, immunology, and drug development.

Core Mechanism of Action

This compound is a small molecule inhibitor that primarily targets the tumor suppressor protein PTEN.[1][2][3][4] PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby acting as a critical negative regulator of the PI3K/Akt signaling pathway.[3] By inhibiting PTEN, this compound leads to the accumulation of PIP3, resulting in the hyperactivation of Akt and its downstream signaling cascades.[2][3] This mechanism underlies many of the observed in vitro effects of this compound, including the promotion of cell survival and the modulation of inflammatory responses.[5][6]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| PTEN | Enzyme Inhibition Assay | 2 µM | [1][3][4] |

| PTEN | Enzyme Inhibition Assay | 1.78 µM | [7] |

| PTPN2 | Enzyme Inhibition Assay | 0.95 µM | [7] |

| CD45 | Enzyme Inhibition Assay | 200 nM | [3] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50 Value | Reference |

| HBEC | Human Brain Endothelial Cells | 5 µM | [1] |

| PC-3 | Human Prostate Cancer Cells | 10 µM | [1] |

| H1299 | Human Non-Small Cell Lung Cancer Cells | 44 µM | [1] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its in vitro activity.

Caption: this compound inhibits PTEN, leading to increased PIP3 levels and subsequent activation of the Akt signaling pathway.

Caption: General experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

PTEN Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTEN.

Methodology:

-

A dose-response of the test compound, this compound, is evaluated with concentrations typically ranging from 1 nM to 250 µM.

-

The assay is performed in two rounds. The first round uses 10-fold serial dilutions to determine the concentration range where PTEN activity is significantly altered.

-

The second round includes additional concentration points within the identified range to refine the IC50 value.

-

The IC50 is defined as the concentration of this compound at which 50% of the PTEN activity is inhibited.[1]

Note: For a detailed, replicable protocol, information regarding the specific source of recombinant PTEN, the substrate used (e.g., DiC8-PIP3), the composition of the reaction buffer, and the method of detection (e.g., malachite green assay) would be required.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Methodology:

-

Cells are seeded in 96-well plates in RPMI 1640 medium supplemented with 10% FBS and incubated overnight.

-

The medium is then replaced with serum-free medium for 3 hours to induce starvation.

-

Serially diluted this compound is added to the wells, and the plates are incubated for 2 hours at 37°C.

-

MTT solution is added to a final concentration of 5 µg/mL, and the plates are incubated for an additional 3 hours.

-

The medium is aspirated, and the formazan crystals are dissolved in 100 µL of DMSO.

-

The optical density is measured at 570 nm using a spectrophotometric plate reader.

-

The IC50 value is calculated from the dose-response curve.[1]

Western Blotting for Akt Phosphorylation

Objective: To assess the effect of this compound on the activation of the Akt signaling pathway.

Methodology:

-

Human or mouse primary neutrophils are pretreated with this compound (e.g., 500 nM for 30 minutes at 37°C).[8]

-

Cells are then stimulated with a chemoattractant such as fMLP (e.g., 100 nM for various time points).[8]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Following incubation with secondary antibodies, the protein bands are visualized using a suitable detection method.[8]

Note: For a detailed, replicable protocol, information regarding the specific clones and dilutions of the primary and secondary antibodies, the composition of lysis and transfer buffers, and the specific imaging system used would be necessary.

Neutrophil Function Assays

Objective: To evaluate the functional consequences of this compound treatment on neutrophils.

Methodologies:

-

Chemotaxis: The migration of this compound-pretreated neutrophils towards a chemoattractant is assessed using a transwell migration system.[8]

-

Phagocytosis: The engulfment of fluorescently labeled particles (e.g., zymosan) by this compound-pretreated neutrophils is quantified.[9]

-

Oxidative Burst: The production of reactive oxygen species (ROS) in response to a stimulant is measured, often using a chemiluminescence-based assay.[9]

-

Bactericidal Activity: The ability of this compound-pretreated neutrophils to kill bacteria is determined through in vitro bactericidal assays.[9]

Summary of In Vitro Effects

-

Enzymatic Inhibition: this compound is a potent inhibitor of PTEN, with reported IC50 values in the low micromolar range.[1][3][4][7] It also exhibits inhibitory activity against PTPN2 and CD45.[3][7]

-

Signaling Pathway Modulation: By inhibiting PTEN, this compound enhances PIP3 signaling, leading to increased phosphorylation and activation of Akt.[2][5][8] This has been demonstrated in various cell types, including neutrophils and cancer cells.[2][10]

-

Cellular Functions:

-

Neutrophils: this compound enhances several neutrophil functions, including chemotaxis, phagocytosis, oxidative burst, and bactericidal activity.[8][9]

-

Cancer Cells: this compound exhibits cytotoxic effects against several cancer cell lines.[1]

-

Other Cell Types: In nucleus pulposus cells, this compound has been shown to suppress apoptosis and inflammation.[5][6]

-

-

Gene and Protein Expression: Treatment with this compound can reverse the upregulation of p16, p53, and PTEN, and the downregulation of collagen II, Akt, and aggrecan induced by inflammatory stimuli in nucleus pulposus cells.[6] It also suppresses the expression of inflammatory cytokines and matrix metalloproteinases.[5][6]

This technical guide provides a foundational understanding of the in vitro characteristics of this compound. For the execution of these experiments, it is recommended to consult the primary literature for more granular details of the protocols.

References

- 1. selleckchem.com [selleckchem.com]